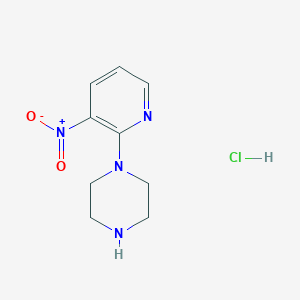
1-(3-Nitropyridin-2-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It is also known by its IUPAC name 1-(3-nitro-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a nitropyridine ring . The molecular weight of the compound is 208.22 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.22 g/mol . The compound has a topological polar surface area of 74 Ų and a complexity of 225 .Scientific Research Applications
Synthesis and Characterization
1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a compound with potential applications in various fields of research, including medicinal chemistry and drug design. One study focused on the synthesis and characterization of new compounds related to this compound, highlighting their potential as dual antihypertensive agents. These compounds were synthesized as free bases and transformed into hydrochloride salts, with the positions of protonation on the nitrogen atoms in the piperazine ring being determined through solid-state analytical techniques (Marvanová et al., 2016).
Chemical Synthesis Methods
Another aspect of the research involves the development of synthetic methods for the production of piperazine derivatives. A study detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine through various chemical reactions. The factors influencing the reactions in this synthesis were discussed, and the structure of the final compound was confirmed through IR and 1H-NMR spectroscopy (Quan, 2006).
Radioligand Development for Neuroimaging
The compound has also been studied for its potential use in neuroimaging. A research paper described the preparation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides by labeling their precursors for PET imaging. These derivatives were evaluated for their affinity and selectivity towards 5-HT1A receptors, showing promise as radioligands for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been explored for various therapeutic applications. A study synthesized a series of novel substituted-piperazine analogues, evaluating their antiplatelet aggregation activity and conducting a molecular modeling study to understand the structure-activity relationship among these compounds (Youssef et al., 2011).
Biological Activity and Molecular Design
Furthermore, the compound and its derivatives have been involved in the design and synthesis of molecules with potential anti-inflammatory and anticancer activities. A study synthesized novel 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds and evaluated their in-vitro and in-vivo anti-inflammatory activities. The results showed that some compounds demonstrated significant anti-inflammatory effects, paving the way for further exploration in drug development (Ahmed et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZDCOLGAOCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)
![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)


![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)
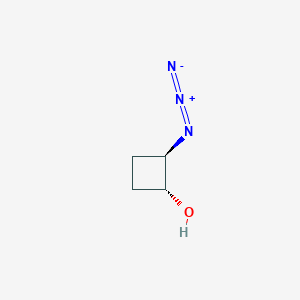


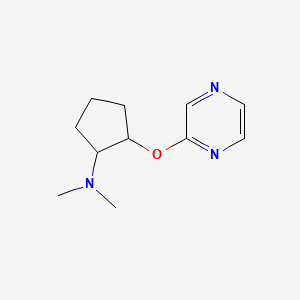
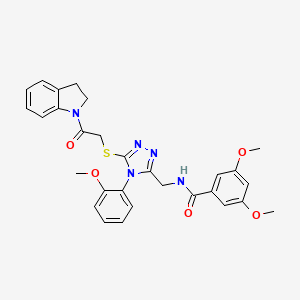
![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)
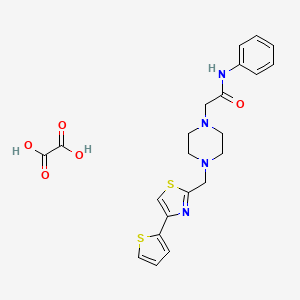
![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)
